4-Chloro-2-nitro-m-cresol
Description
Contextualization within Chloronitrophenolic and Nitrocresolic Chemistry
Chloronitrophenols (CNPs) are a class of chemical compounds that are recognized as environmental pollutants due to their widespread distribution from human activities. nih.gov These compounds, including 4-Chloro-2-nitrophenol (B165678), are considered toxic. nih.gov The presence of both a chloro and a nitro group on the phenol (B47542) ring influences the chemical's reactivity and properties. ontosight.ai
Nitrocresolic compounds, a broader category that includes 4-Chloro-2-nitro-m-cresol, are derivatives of cresol (B1669610) (methylphenol). The addition of a nitro group to the cresol structure is a key feature of these compounds. nih.gov The position of the methyl, chloro, and nitro groups on the aromatic ring determines the specific isomer and its chemical behavior. cas.orgoup.com Research into nitrocresols often involves studying their synthesis, reactivity, and potential applications, which can range from intermediates in chemical manufacturing to use in herbicides. nih.govnih.gov
Historical Development and Research Trajectories Pertaining to this compound
Historically, research into compounds like this compound has been driven by their utility as intermediates in the synthesis of other chemicals, such as dyes, pharmaceuticals, and agrochemicals. ontosight.ai The synthesis of related compounds, such as 4-nitro-m-cresol, has been explored through various methods, including direct nitration of m-cresol (B1676322) or a two-step process involving nitrosation followed by oxidation. google.com
Early research often focused on fundamental chemical synthesis and characterization. For instance, the preparation of chloronitrophenol derivatives was described in the late 19th century, involving reactions like nitration and subsequent chemical modifications. scispace.com Over time, the focus of research has expanded to include the compound's environmental fate and potential for bioremediation. nih.gov Studies have investigated the degradation of chloronitrophenols using various methods, including advanced oxidation processes and bacterial degradation. nih.govmountainscholar.org
Contemporary Research Significance and Future Directions for this compound
Current research continues to explore the properties and applications of this compound and related compounds. One area of focus is its potential as a building block in the synthesis of more complex molecules. sigmaaldrich.com For example, it has been used in studies evaluating the toxicity of compounds using quantitative structure-toxicity relationships. chemicalbook.com
A significant area of contemporary research is the environmental impact and remediation of chloronitrophenolic compounds. nih.gov Researchers are investigating the use of materials like graphene for the adsorption and removal of related compounds, such as 4-chloro-2-nitrophenol, from aqueous solutions. pjoes.compjoes.com These studies examine the kinetics, thermodynamics, and equilibrium of the adsorption process to develop efficient decontamination methods. pjoes.com
Future research is likely to continue in these directions, with an emphasis on developing greener and more efficient synthetic routes. Further investigation into the biodegradation pathways of this compound and other chloronitrophenols will be crucial for developing effective bioremediation strategies for contaminated sites. nih.govclu-in.org Additionally, exploring the potential of this and similar compounds in the development of new materials and bioactive molecules remains a promising avenue for future research.
Chemical and Physical Properties
This compound is a yellowish crystalline solid. ontosight.ai Its chemical formula is C₇H₆ClNO₃, and it has a molecular weight of 187.58 g/mol . vwr.comchemicalbook.com
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | vwr.comchemicalbook.com |
| Molecular Weight | 187.58 g/mol | chemicalbook.com |
| Melting Point | 132-134 °C | vwr.comchemicalbook.com |
| Appearance | Yellowish crystalline solid | ontosight.ai |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone (B3395972) | ontosight.ai |
Synthesis and Reactions
The synthesis of related nitrocresols can be achieved through various methods. One common approach is the nitration of a cresol precursor. For instance, the nitration of m-cresol can yield different isomers depending on the reaction conditions. oup.comcore.ac.uk The synthesis of 4-nitro-m-cresol, a related compound, can be achieved through the nitrosation of m-cresol followed by oxidation. google.com A general procedure for the nitration of phenols involves reacting the phenol with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, in a suitable solvent like acetone. chemicalbook.com The resulting product can then be purified using techniques like silica (B1680970) gel chromatography. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-methyl-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-5(8)2-3-6(10)7(4)9(11)12/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLAVZOCFVGOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218327 | |
| Record name | 4-Chloro-2-nitro-m-cresol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6815-42-5 | |
| Record name | 4-Chloro-3-methyl-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6815-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Chloro-2-nitro-m-cresol | |
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| Record name | NSC6076 | |
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| Record name | 4-Chloro-2-nitro-m-cresol | |
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| Record name | 4-chloro-2-nitro-m-cresol | |
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Synthetic Methodologies and Chemical Transformation Pathways of 4 Chloro 2 Nitro M Cresol
Strategic Approaches for Nitration of Cresol (B1669610) Precursors
The introduction of a nitro group onto the m-cresol (B1676322) ring is the foundational step in the synthesis. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups, both being activating and ortho, para-directing, make the regioselectivity of this reaction a complex challenge. The primary targets for electrophilic attack are the 2, 4, and 6 positions, often leading to a mixture of isomers. Various methodologies have been developed to control the outcome of this reaction.
Direct Electrophilic Nitration Mechanisms and Regioselectivity
Direct nitration of m-cresol is typically achieved using a mixture of nitric acid and sulfuric acid (mixed acid). The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺), generated in situ from the mixed acid, acts as the electrophile. The strongly activating hydroxyl group and the weakly activating methyl group direct the incoming electrophile to the positions ortho and para to them.
However, direct nitration of m-cresol is often plagued by a lack of selectivity, yielding a mixture of 2-nitro-, 4-nitro-, and 6-nitro-m-cresol isomers, along with dinitrated and oxidized byproducts. oup.comgoogle.com The ratio of these isomers is highly dependent on the reaction conditions. For instance, direct nitration with mixed acid at low temperatures (-5 to 0 °C) can result in approximately 50% yield of mononitro isomers, but with significant formation of dinitro compounds (around 12%). oup.com The nitration of p-cresol (B1678582) in 68–72% sulfuric acid has been shown to involve significant ipso-substitution at the methyl-bearing carbon, with the resulting intermediate rearranging to form 4-methyl-2-nitrophenol. rsc.org Similar complexities can arise in the nitration of m-cresol.
Catalyst-Mediated Nitration Systems (e.g., Bismuth Nitrate (B79036), Iron Nitrate)
To overcome the harsh conditions and lack of selectivity associated with traditional mixed-acid nitration, milder, catalyst-mediated systems have been developed. Metal nitrates, such as bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), have emerged as effective reagents for the mononitration of phenols under gentler conditions. tandfonline.comresearchgate.net These reagents often provide higher yields and improved regioselectivity while minimizing the formation of oxidative byproducts and over-nitrated compounds. tandfonline.com
The use of these catalysts typically involves reacting the phenol (B47542) with the metal nitrate in an organic solvent like acetone (B3395972) or dichloromethane (B109758) at ambient or reflux temperatures. tandfonline.comresearchgate.net Bismuth subnitrate in combination with thionyl chloride has also been reported as an efficient system for the nitration of a wide range of aromatic compounds, including phenols. mdpi.com Studies have shown that Fe(NO₃)₃·9H₂O and Cu(NO₃)₂·6H₂O can be used for highly regiospecific ortho-nitration of phenols, with the choice of metal depending on the electronic nature of the phenol. tandfonline.comtandfonline.com These methods offer a significant advantage by avoiding the use of corrosive strong acids. researchgate.net
| Phenolic Substrate | Nitrating Agent | Solvent | Temperature | Total Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Phenylphenol | Bi(NO₃)₃·5H₂O (0.5 eq) | Acetone | RT | 93 | tandfonline.com |
| 4-Phenylphenol | Fe(NO₃)₃·9H₂O (0.5 eq) | Acetone | RT | 91 | tandfonline.com |
| Phenol | Fe(NO₃)₃·9H₂O | Acetonitrile | 90 °C | Moderate | tandfonline.comtandfonline.com |
| Phenol | Bismuth subnitrate/Thionyl chloride | Dichloromethane | - | Good | mdpi.com |
Nitrosation and Subsequent Oxidation of Intermediate Compounds
An alternative, often more selective, route to specific nitrocresol isomers involves a two-step process: nitrosation followed by oxidation. google.com In this method, m-cresol is first treated with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a mineral acid (e.g., hydrochloric acid) at low temperatures (0–5 °C). google.com This reaction yields 4-nitroso-m-cresol.
The intermediate 4-nitroso-m-cresol is then isolated and oxidized to the corresponding 4-nitro-m-cresol. google.com Various oxidizing agents can be employed for this step, including nitric acid or hydrogen peroxide in the presence of a catalyst like ammonium (B1175870) molybdate. google.comgoogle.com This pathway offers a distinct advantage in selectively producing the 4-nitro isomer, thereby avoiding the complex isomeric mixtures obtained from direct nitration. One patented process describes the simultaneous introduction of m-cresol and a nitrosating agent into cold aqueous acid to form the 4-nitroso intermediate, which is then oxidized in the same pot using sodium nitrate and nitric acid. google.com
| Pathway Step | Reagents | Temperature (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitrosation | m-cresol, NaNO₂, 15% HCl, NaOH | 0 ± 3 | 4-nitroso-m-cresol | - | |
| Oxidation | 4-nitroso-m-cresol, 38% HNO₃ | 40 ± 2 | 4-nitro-m-cresol | 87 | |
| One-Step Nitro/Oxidation | m-cresol, 20% HNO₃, 40% NaNO₂ | 5 to 0, then 30 | 4-nitro-m-cresol | 99 |
Influence of Reaction Conditions on Product Yield and Isomer Formation
Temperature: In direct nitration, lower temperatures are generally preferred to minimize oxidative side reactions and the formation of dinitrated products. oup.com However, excessively low temperatures can slow the reaction rate significantly. google.com
Solvent: The choice of solvent can influence the regioselectivity of nitration. For metal nitrate-mediated reactions, solvents like acetone and ethanol (B145695) have been shown to affect the ortho/para isomer ratio. ijcce.ac.ir
Protecting Groups: Temporarily protecting the hydroxyl group, for example by converting m-cresol to its phosphate (B84403) or carbonate ester, can significantly alter the regiochemical outcome of nitration. Nitration of tri-m-tolyl phosphate, followed by hydrolysis, is a known method to selectively yield 3-methyl-4-nitrophenol. oup.com
Chlorination Methodologies of Nitrocresol Derivatives
The final step in the synthesis of 4-chloro-2-nitro-m-cresol is the regioselective chlorination of a nitrocresol intermediate. The most logical precursor is 2-nitro-m-cresol, where chlorination is directed to the 4-position.
Regioselective Chlorination Strategies
The introduction of a chlorine atom onto the 2-nitro-m-cresol ring is governed by the directing effects of the three existing substituents. The hydroxyl group is a powerful activating ortho, para-director, the methyl group is a weaker activating ortho, para-director, and the nitro group is a deactivating meta-director.
In the 2-nitro-m-cresol molecule, the positions available for substitution are 4, 5, and 6.
Position 4: para to the strongly activating -OH group and ortho to the activating -CH₃ group. It is ortho to the deactivating -NO₂ group.
Position 6: ortho to the strongly activating -OH group and para to the activating -CH₃ group. It is ortho to the deactivating -NO₂ group.
Position 5: meta to both the -OH and -CH₃ groups, but meta to the -NO₂ group.
The combined activating effects of the hydroxyl and methyl groups overwhelmingly direct the incoming electrophile (e.g., Cl⁺) to positions 4 and 6. Between these two, the 4-position is often favored. The activating influence of the hydroxyl group is generally dominant over the deactivating nature of a nitro group in electrophilic aromatic substitution. stackexchange.com
Effective regioselective chlorination can be achieved using specific reagents and catalysts. Sulphuryl chloride (SO₂Cl₂) in the presence of sulfur-containing catalysts and a Lewis acid (like AlCl₃ or FeCl₃) has been successfully developed for the para-regioselective chlorination of various phenols, including m-cresol. mdpi.com This system generates a bulky electrophilic species that preferentially attacks the less sterically hindered para position. Applying this methodology to 2-nitro-m-cresol would be expected to strongly favor chlorination at the 4-position, leading to the desired this compound product.
Control of By-product Formation during Halogenation
The halogenation of cresol and its derivatives is a critical step in the synthesis of many chemical intermediates, but it is often complicated by the formation of undesired isomers and other by-products. Effective control over the reaction conditions and strategy is essential to maximize the yield of the desired product.
Direct halogenation of aromatic rings can be challenging to control. For instance, in the halogenation of aromatic compounds, the use of a Lewis acid catalyst, such as AlCl₃ or AlBr₃, is often necessary to polarize the halogen molecule, thereby increasing its electrophilicity and facilitating the substitution reaction. mt.com However, this can also lead to the formation of multiple halogenated products.
A refined strategy to control by-product formation involves the protection of the reactive hydroxyl group of the cresol. One method is to convert the cresol into a cresol carboxylic acid ester before halogenation. google.com The subsequent reaction with a halogenating agent like chlorine, bromine, or sulphuryl chloride is conducted in the presence of a free radical initiator and a carboxylic acid anhydride (B1165640). google.com The anhydride serves a crucial role by reacting with the hydrohalogen acid generated during the process, which prevents the cleavage of the ester back to free cresol and minimizes side reactions. google.com
Key parameters influencing the outcome of the halogenation include the mole ratio of reactants, temperature, and pressure. For example, when preparing monohalogenated products, it is advantageous to use a cresol ester to halogenating agent mole ratio of 0.6 to 0.75 to limit the formation of dihalogenated by-products. google.com The reaction is typically carried out under anhydrous conditions at temperatures ranging from 60 to 85°C. google.com
Table 1: Strategies for By-product Control in Cresol Halogenation
| Strategy | Reagents and Conditions | Purpose | Key By-products Avoided |
|---|---|---|---|
| Protecting Group | Conversion of cresol to cresol carboxylic acid ester. google.com | Prevents unwanted reactions at the hydroxyl group and directs halogenation. | Oxidation products, free cresol. google.com |
| Acid Scavenging | Use of a carboxylic acid anhydride (e.g., (RCO)₂O). google.com | Removes hydrohalogen acid (HX) formed during the reaction. | Products resulting from ester cleavage. google.com |
| Stoichiometry Control | Mole ratio of cresol ester to halogenating agent adjusted (e.g., 0.6-0.75 for mono-halogenation). google.com | To favor the formation of the desired degree of halogenation. | Dihalogenated and trihalogenated cresols. google.com |
| Catalysis | Lewis acids (e.g., AlCl₃) for aromatic ring halogenation. mt.com | Increases the electrophilicity of the halogen to promote substitution. | Insufficient reaction or undesired reaction pathways. |
Integrated Synthesis of this compound from Phenolic Starting Materials
The synthesis of this compound from a phenolic starting material like m-cresol requires a multi-step, integrated approach that carefully controls the regioselectivity of two electrophilic aromatic substitution reactions: nitration and chlorination. The order of these steps and the use of protecting groups are critical for directing the substituents to the desired positions (chloro at C4, nitro at C2) relative to the hydroxyl and methyl groups of m-cresol.
A common challenge in direct nitration or chlorination of m-cresol is the formation of a mixture of isomers due to the activating and directing effects of the hydroxyl and methyl groups. To achieve the specific 4-chloro-2-nitro substitution pattern, a strategic sequence is necessary.
One plausible integrated pathway begins with the nitration of m-cresol. This can be achieved through methods such as nitrosation followed by oxidation. google.com In this process, m-cresol is first reacted with a nitrosating agent (like sodium nitrite) in a cold aqueous acid to form 4-nitroso-m-cresol, which is then oxidized in situ using nitric acid and sodium nitrate to yield 4-nitro-m-cresol. google.com
The subsequent step is the selective chlorination of 4-nitro-m-cresol at the C4 position. The existing hydroxyl, methyl, and nitro groups will direct the incoming chloro substituent. A similar strategy is employed in the synthesis of related compounds, where a protected phenol is nitrated. For example, in the synthesis of the isomer 4-chloro-2-methyl-5-nitrophenol, 4-chloro-2-methylphenol (B52076) is first converted to a phenylsulphonate ester. google.com This protecting group deactivates the ring slightly and directs the nitration before being cleaved by acidic or alkaline hydrolysis to reveal the final product. google.com A similar protection strategy for 2-nitro-m-cresol could be employed before chlorination to ensure the correct isomer is formed.
An alternative route involves the initial chlorination of m-cresol to produce 4-chloro-m-cresol, followed by nitration. The challenge in this pathway is to selectively introduce the nitro group at the C2 position without forming other isomers like 6-nitro or dinitro products.
Derivatization Chemistry of this compound
The chemical structure of this compound, featuring a phenolic hydroxyl group, a nitro group, and a chlorine atom on an aromatic ring, allows for a wide range of chemical transformations. These reactions enable its use as a versatile intermediate in the synthesis of more complex molecules.
The nitro group of this compound is readily susceptible to reduction, typically yielding the corresponding amino group. This transformation is a cornerstone of its derivatization chemistry, as the resulting 2-amino-4-chloro-m-cresol is a valuable synthetic precursor.
A variety of reagents have been developed for the selective reduction of aromatic nitro groups, even in the presence of other reducible functionalities like halogens. kchem.org For instance, a system prepared from dicobalt octacarbonyl (Co₂(CO)₈) and water has been shown to effectively reduce aromatic nitro compounds to their corresponding anilines without affecting halides on the ring. kchem.org This chemoselectivity is crucial when working with halogenated nitroaromatics.
The reduction process can proceed through intermediate stages. For example, the initial reduction product can be a hydroxylamino group (-NHOH), which may then be further reduced to the amine (-NH₂). In some biotransformation pathways, this hydroxylamino intermediate can undergo enzymatic rearrangement to form aminohydroquinones. nih.gov
Table 2: Selected Reagents for Nitro Group Reduction
| Reagent/System | Product | Key Features |
|---|---|---|
| Co₂(CO)₈ / H₂O | Aromatic Amine | High selectivity; does not reduce halides. kchem.org |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Aromatic Amine | Common industrial method, but may also reduce other functional groups. |
| Ralstonia eutropha JMP134 (enzyme) | 2-chloro-5-hydroxylaminophenol | Chemoselective reduction to the hydroxylamino intermediate. nih.gov |
A key example of this strategy is the formation of sulfonate esters. In the synthesis of 4-chloro-2-methyl-5-nitrophenol, the starting material, 4-chloro-2-methyl-phenol, is reacted with a sulfonyl chloride (such as benzenesulfonyl chloride) in the presence of a base to form the corresponding 4-chloro-2-methylphenylsulphonate. google.com This sulfonate group serves as an effective protecting group, allowing for the selective nitration of the aromatic ring. The protecting group can then be readily removed through acidic or alkaline hydrolysis to regenerate the phenolic hydroxyl group. google.com
The chlorine atom in this compound is on an aromatic ring that is activated by the strong electron-withdrawing effect of the ortho-nitro group. This activation facilitates nucleophilic aromatic substitution (SₙAr) reactions, where the chlorine atom can be displaced by a variety of nucleophiles.
While direct examples for this compound are specific, the principles are well-established for similarly activated chloro-nitroaromatic systems. For example, in the compound 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, the activated chlorine atom undergoes substitution with nucleophiles such as sodium azide, various amines, and thiophenol. researchgate.net These reactions lead to a diverse range of 4-substituted derivatives. researchgate.net The reaction with sodium azide, for instance, yields an azido (B1232118) derivative, which can be a precursor for further transformations like thermal cyclization. researchgate.net
The true synthetic utility of this compound is realized when its derivatized forms are used as building blocks for more complex molecules, particularly heterocyclic compounds. The key transformation enabling this is the reduction of the nitro group to an amine, creating 2-amino-4-chloro-m-cresol. The resulting ortho-aminophenol structure is a classic precursor for the synthesis of benzoxazoles.
The biotransformation of the related compound 4-chloro-2-nitrophenol (B165678) provides a clear model for this pathway. After reduction of the nitro group, the resulting intermediate can be converted into 5-chloro-2-methylbenzoxazole (B95198). researchgate.net This type of cyclization reaction typically involves reacting the ortho-aminophenol with a carboxylic acid derivative (such as acetic anhydride or acetyl chloride). The amino group first forms an amide, which then undergoes an intramolecular cyclization with the adjacent hydroxyl group, followed by dehydration, to form the stable benzoxazole (B165842) ring system. This transformation highlights how this compound serves as a valuable intermediate for accessing important heterocyclic scaffolds.
Based on a thorough review of available scientific literature, it is not possible to generate the requested article on the "Environmental Fate, Degradation, and Remediation Studies of this compound" with a specific focus on Advanced Oxidation Processes (AOPs) as outlined.
The primary reason is the lack of specific published research data for the compound This compound (also known as 4-chloro-3-methyl-2-nitrophenol) concerning the specified degradation techniques:
Fenton-Type Reactions (Homogeneous and Heterogeneous)
Photocatalytic and Sonophotocatalytic Degradation
Extensive searches for experimental data, including optimization of reaction parameters, kinetic modeling, and studies on synergistic effects for this exact molecule, did not yield relevant results. The available body of research in these advanced oxidation fields predominantly focuses on structurally related but different compounds, such as:
4-chloro-2-nitrophenol
Phenol
Chlorophenols
Other nitrophenol isomers
The user's instructions strictly require that the article focus solely on this compound and not introduce information, examples, or discussions that fall outside this explicit scope. Adhering to this critical constraint means that data from related compounds cannot be used as a substitute, as the specific molecular structure (including the presence and position of the methyl group) significantly influences chemical reactivity, degradation pathways, and kinetic parameters.
Therefore, without specific studies on this compound, providing a thorough, informative, and scientifically accurate article that adheres to the provided outline is not feasible.
Environmental Fate, Degradation, and Remediation Studies of 4 Chloro 2 Nitro M Cresol
Advanced Oxidation Processes (AOPs) for the Abatement of 4-Chloro-2-nitro-m-cresol
Ozonation and Catalytic Ozonation Processes
Ozonation involves the use of ozone (O₃), a powerful oxidant, to break down complex organic molecules into simpler, less harmful substances. Its effectiveness can be highly dependent on process conditions such as pH.
The pH of the aqueous solution is a paramount factor in the ozonation of 4-chloro-2-nitrophenol (B165678). Ozonation is significantly more effective in alkaline conditions compared to acidic or neutral media. researchgate.netcivilica.com At elevated pH, ozone decomposition is accelerated, leading to the formation of highly reactive hydroxyl radicals (•OH), which are non-selective and potent oxidizing agents. researchgate.net
In a study conducted in a semi-batch reactor, the degree of 4-chloro-2-nitrophenol conversion was markedly higher at an alkaline pH. researchgate.netcivilica.com After just five minutes of the process, the conversion rates varied dramatically with pH. researchgate.netcivilica.com This increased efficiency in alkaline solutions also corresponds to a greater reduction in Chemical Oxygen Demand (COD). At pH 9, the COD reduction reached 56.9%, indicating more complete mineralization of the organic pollutant. researchgate.net
| pH Level | Conversion Efficiency (after 5 min) |
| 3 | 77.35% |
| 7 | 99.03% |
| 9 | 99.64% |
The degradation of 4-chloro-2-nitrophenol by ozonation follows pseudo-first-order kinetics. researchgate.net The rate constant for this reaction is substantially higher at alkaline pH values, which aligns with the increased degradation efficiency observed under these conditions. researchgate.net
The mechanism of ozonolysis can proceed through two main pathways:
Direct Reaction: The direct attack of molecular ozone on the aromatic ring of the target compound. This pathway is more dominant in acidic conditions.
Indirect Reaction: The attack by hydroxyl radicals (•OH) generated from the decomposition of ozone in water. This pathway is favored in alkaline conditions and is generally faster and more efficient for degrading refractory organic pollutants. researchgate.net
Sulfate (B86663) Radical-Based Oxidation Systems
Advanced oxidation processes based on the sulfate radical (SO₄•⁻) are a promising technology for wastewater treatment. The sulfate radical is a strong oxidant that can effectively degrade persistent organic pollutants.
Sulfate radicals are typically generated through the activation of precursors like peroxymonosulfate (B1194676) (PMS) or persulfate (PS). Various methods can be employed to activate these precursors and break the peroxide (O-O) bond to form sulfate radicals. mdpi.com
In the context of degrading 4-chloro-2-nitrophenol, research has focused on the use of cobalt-mediated peroxymonosulfate activation. nih.gov Transition metals like cobalt (Co²⁺) act as catalysts, facilitating the decomposition of PMS to generate sulfate radicals. mdpi.comnih.gov Other activation methods include the application of energy (e.g., heat, UV light) or the use of other catalysts like activated carbon. mdpi.com
| Activation Method | Activator/Catalyst | Precursor |
| Transition Metal | Cobalt (Co²⁺) | Peroxymonosulfate (PMS) |
| Energy Input | Heat, UV Light, Ultrasound | Peroxymonosulfate (PMS) / Persulfate (PS) |
| Carbon Catalysis | Activated Carbon | Peroxymonosulfate (PMS) / Persulfate (PS) |
During the degradation of 4-chloro-2-nitrophenol by sulfate radicals, the chloro and nitro functional groups undergo specific transformations. nih.gov
The primary inorganic products resulting from the breakdown of the chloro and nitro groups are chloride (Cl⁻) and nitrate (B79036) (NO₃⁻) ions, respectively. nih.gov However, the measured concentrations of these ions are often much lower than what would be expected from the complete degradation of the parent compound. nih.gov
This discrepancy is explained by complex transformation pathways. Research has shown that while dechlorination occurs, a competing reaction of re-chlorination also takes place. This leads to the formation of various polychlorophenols as byproducts. Conversely, re-nitration was not observed, as no polynitrophenols were detected among the degradation intermediates. nih.gov This indicates that the nitro group is effectively removed and mineralized, while the chloro group can participate in further reactions, leading to the formation of other chlorinated organic compounds before eventual mineralization. nih.gov
Identification and Characterization of Degradation Intermediates
Detailed studies identifying the specific chemical intermediates formed during the degradation of this compound are not extensively documented in available research. However, studies on analogous compounds provide insights into potential transformation products. For instance, the degradation of the related compound 4-chloro-2-nitrophenol has been shown to yield intermediates such as chlorophenol researchgate.netscholaris.ca. Another study on a different isomer, 2-chloro-4-nitrophenol (B164951), identified chlorohydroquinone (B41787) and hydroquinone (B1673460) as degradation intermediates when processed by Rhodococcus imtechensis researchgate.net. The biotransformation of 4-chloro-2-nitrophenol by a marine Bacillus species produced metabolites including 4-chloro-2-aminophenol, 4-chloro-2-acetaminophenol, and ultimately 5-chloro-2-methylbenzoxazole (B95198) nih.gov. While these pathways suggest potential reaction mechanisms like reduction of the nitro group and dechlorination, the exact intermediates for this compound remain to be specifically elucidated.
Assessment of Mineralization Efficiency (e.g., COD, TOC Reduction)
Table 1: Mineralization Efficiency of 4-chloro-2-nitrophenol via Ozonation
| Parameter | Condition | Reduction Efficiency (%) | Source |
|---|---|---|---|
| Chemical Oxygen Demand (COD) | pH 9 | 56.9 | researchgate.netscholaris.ca |
| Total Organic Carbon (TOC) | pH 9 | 15.89 | researchgate.netscholaris.ca |
| Total Organic Carbon (TOC) | pH 7 | 8.14 | scholaris.ca |
| Total Organic Carbon (TOC) | pH 3 | 6.69 | scholaris.ca |
Biotransformation and Biodegradation Research of this compound
Isolation and Characterization of Microbial Strains (e.g., Bacillus subtilis, Rhodococcus imtechensis)
The isolation of microbial strains capable of degrading persistent organic pollutants is a cornerstone of bioremediation research. Several bacterial species have been identified for their ability to break down chloronitrophenols.
Bacillus species: A strain identified as Bacillus subtilis RKJ 700 has been shown to decolorize 4-chloro-2-nitrophenol, a compound structurally similar to this compound plos.org. This strain initially reduces the nitro group to an amino group plos.org. Another marine-derived strain, Bacillus sp. strain MW-1, also demonstrated the ability to transform 4-chloro-2-nitrophenol, though it required an additional carbon source to do so nih.gov.
Rhodococcus imtechensis: The strain Rhodococcus imtechensis RKJ300, isolated from pesticide-contaminated soil, has demonstrated the capacity to utilize 2-chloro-4-nitrophenol as a sole source of carbon and energy researchgate.net. This bacterium employs both oxidative and reductive mechanisms for the initial transformation of nitrophenols researchgate.netfigshare.com. However, it is noteworthy that this particular strain was reported as unable to degrade 4-chloro-2-nitrophenol, suggesting that the specific arrangement of substituent groups on the aromatic ring is critical for enzymatic activity researchgate.net. There is no specific evidence to date confirming the degradation of this compound by these particular strains.
Elucidation of Aerobic and Anaerobic Degradation Pathways
The breakdown of chloronitroaromatic compounds can proceed through different pathways depending on the microbial species and the presence or absence of oxygen. Research indicates that a coupled anaerobic-aerobic process was successful in mineralizing 4-chloro-2-nitrophenol by a mixed culture nih.gov.
A common initial step in the biodegradation of nitroaromatic compounds is the reduction of the nitro group (-NO₂) to a hydroxylamino group (-NHOH) or an amino group (-NH₂) nih.govnih.gov. This transformation is often catalyzed by nitroreductase enzymes. For example, the degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134 is initiated by a chemoselective reduction of the nitro group nih.gov.
Following or preceding this step, reductive dechlorination (the removal of chlorine atoms) can occur. In the pathway for 2-chloro-5-nitrophenol, the chlorine is removed from an intermediate compound, 2-amino-5-chlorohydroquinone, to form aminohydroquinone nih.gov. Similarly, the degradation of 2-chloro-4-nitrophenol by Rhodococcus imtechensis involves the release of nitrite (B80452) followed by the stoichiometric elimination of chloride ions researchgate.netfigshare.com. These mechanisms highlight fundamental biochemical strategies that microorganisms employ to dismantle these complex xenobiotic molecules.
After the initial modifications of the substituent groups (nitro and chloro groups), the aromatic ring must be cleaved for complete degradation. This critical step is catalyzed by dioxygenase enzymes, which insert two oxygen atoms into the aromatic ring, destabilizing it and leading to cleavage. This can occur through two primary pathways:
Ortho-cleavage: The ring is broken between two adjacent hydroxylated carbon atoms.
Meta-cleavage: The ring is broken adjacent to a dihydroxylated pair of carbon atoms.
In the degradation of 2-chloro-4-nitrophenol by Cupriavidus sp. CNP-8, the intermediate 1,2,4-benzenetriol (B23740) undergoes ring cleavage catalyzed by a 1,2-dioxygenase, leading to the formation of maleylacetate (B1240894) nih.gov. This represents a specific example of an ortho-cleavage pathway that funnels the breakdown products into central metabolic cycles. The specific ring-cleavage mechanisms for this compound have not yet been characterized.
Table of Compounds Mentioned
| Compound Name | Synonym(s) |
|---|---|
| This compound | 4-Chloro-3-methyl-2-nitrophenol |
| 4-chloro-2-nitrophenol | - |
| 2-chloro-4-nitrophenol | - |
| Chlorophenol | - |
| Chlorohydroquinone | - |
| Hydroquinone | - |
| 4-chloro-2-aminophenol | - |
| 4-chloro-2-acetaminophenol | - |
| 5-chloro-2-methylbenzoxazole | - |
| 2-chloro-5-nitrophenol | - |
| 2-amino-5-chlorohydroquinone | - |
| Aminohydroquinone | - |
| 1,2,4-benzenetriol | - |
Enzymatic Characterization of Degradative Enzymes (e.g., Nitroreductases, Monooxygenases)
The microbial degradation of chloronitroaromatic compounds is initiated by specific enzymes that catalyze the initial steps of the breakdown pathway. In the degradation of the related compound 4-chloro-2-nitrophenol (4C2NP) by Exiguobacterium sp. PMA, enzymatic assays on crude cell extracts have confirmed the activity of key enzymes. The initial step involves the reduction of the nitro group, a reaction catalyzed by a nitroreductase . This is followed by the removal of the chlorine atom, which is facilitated by a dehalogenase . Specifically, the enzymes were identified as 4C2NP reductase and 4-chloro-2-aminophenol (4C2AP) dehalogenase, indicating their crucial roles in the detoxification process.
In other bacterial systems degrading similar compounds, different enzymatic mechanisms have been observed. For instance, the degradation of 2-chloro-4-nitrophenol (2C4NP) in Cupriavidus sp. CNP-8 is initiated by HnpAB, a two-component FAD-dependent monooxygenase . This enzyme hydroxylates the aromatic ring, leading to the removal of the nitro group. The subsequent ring cleavage is catalyzed by a dioxygenase . The broader category of enzymes involved in the bioremediation of halogenated and nitroaromatic compounds also includes cytochrome P450s and laccases, which have demonstrated potential in degrading a wide range of persistent organic pollutants. The degradation of 2-chloro-4-nitroaniline (B86195) also involves a flavin-dependent monooxygenase, highlighting the common role of this enzyme class in initiating the breakdown of such compounds.
Metabolite Profiling during Microbial Degradation
Identifying the intermediate metabolites is crucial for elucidating the degradation pathway of this compound. Studies on the degradation of 4C2NP by Exiguobacterium sp. PMA have identified two primary metabolites through High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The degradation proceeds via a reductive pathway, beginning with the formation of 4-chloro-2-aminophenol (4C2AP) . This intermediate is then further transformed into 2-aminophenol (B121084) (2AP) , with the release of chloride ions. The detection of 2AP was a novel finding in the bacterial degradation pathway of 4C2NP.
In contrast, a different metabolic pathway was observed in the marine Bacillus sp. strain MW-1. This strain biotransforms 4C2NP into 4-chloro-2-aminophenol and 4-chloro-2-acetaminophenol , ultimately leading to the formation of 5-chloro-2-methylbenzoxazole . This highlights that the metabolic fate of chloronitrophenols can vary significantly depending on the microbial species and the enzymatic machinery it possesses.
| Microorganism | Parent Compound | Identified Metabolites | Reference |
|---|---|---|---|
| Exiguobacterium sp. PMA | 4-chloro-2-nitrophenol (4C2NP) | 4-chloro-2-aminophenol (4C2AP), 2-aminophenol (2AP) | |
| Bacillus sp. strain MW-1 | 4-chloro-2-nitrophenol (4C2NP) | 4-chloro-2-aminophenol, 4-chloro-2-acetaminophenol, 5-chloro-2-methylbenzoxazole |
Bioremediation Strategies in Contaminated Environmental Matrices
Bioremediation offers a promising and environmentally sustainable approach for cleaning up sites contaminated with chloronitroaromatic compounds. Laboratory-scale microcosm studies have demonstrated the potential of specific bacterial strains for this purpose. The use of Exiguobacterium sp. PMA to treat soil spiked with 4C2NP showed effective degradation of the contaminant. An interesting finding from this study was that the bioremediation process was more rapid in non-sterilized soil compared to sterilized soil, suggesting a synergistic role of the native soil microbiome.
Similarly, Rhodococcus imtechensis strain RKJ300 has shown the capability to degrade a mixture of nitrophenols in soil microcosms, indicating its potential for in situ bioremediation of sites with mixed contamination. The stability of the augmented strain in the soil environment further supports its practical applicability.
General bioremediation strategies that can be applied include bioaugmentation , which involves introducing specialized microorganisms (like Exiguobacterium sp. PMA) to the contaminated site, and biostimulation , which involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the pollutant. Other innovative techniques such as land farming, biosparging, and phytoremediation are also being explored for their potential to treat a wide range of environmental pollutants.
Adsorption-Based Removal Technologies for this compound
Adsorption is a widely used, effective, and simple physical method for removing organic pollutants from aqueous solutions. Research has focused on developing and characterizing various adsorbent materials for the removal of 4C2NP, a proxy for this compound.
Development of Novel Adsorbent Materials (e.g., Graphene, Carbonaceous Materials)
A variety of advanced materials have been investigated for their capacity to adsorb chloronitrophenols. Carbonaceous materials are of particular interest due to their large surface area and porous structure.
Graphene : This two-dimensional carbon nanomaterial has demonstrated a high adsorption capacity for 4C2NP from aqueous solutions. Its unique one-atom-thick layered structure allows for immediate contact between the pollutant and active adsorption sites.
Carbon Nanotubes (CNTs) : Both single-walled (SWCNTs) and multi-walled (MWCNTs) carbon nanotubes have been shown to be effective adsorbents for 4C2NP.
Nano-Titanium Dioxide : Nanoparticles of titanium dioxide have also been successfully used to remove 4C2NP, with a recorded maximum capacity of 86.3 mg/g under optimal conditions.
Other Materials : Various other adsorbents, including activated carbon, bentonite, and sawdust, have been tested for the removal of phenolic compounds.
Adsorption Kinetics and Equilibrium Modeling
To understand the mechanism and efficiency of the adsorption process, kinetic and equilibrium models are applied to experimental data.
Adsorption Kinetics: The rate of adsorption is a critical factor for practical applications. For the adsorption of 4C2NP onto graphene, carbon nanotubes, and other materials, the process is often rapid initially, reaching equilibrium within about 60 minutes. The kinetic data for these systems are frequently best described by the pseudo-second-order model . This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.
Equilibrium Modeling: Adsorption isotherms describe how the pollutant distributes between the liquid and solid phases at equilibrium. The experimental data for 4C2NP adsorption have been fitted to various models:
The Freundlich isotherm was found to be the most suitable model for describing the adsorption of 4C2NP on both graphene and nano-titanium dioxide. This model is empirical and describes adsorption on heterogeneous surfaces.
The Langmuir isotherm , which assumes monolayer adsorption on a homogeneous surface, has been found to be a good fit for the adsorption of m-cresol (B1676322) on functional resins.
| Adsorbent | Target Pollutant | Best Fit Kinetic Model | Best Fit Equilibrium Model | Reference |
|---|---|---|---|---|
| Graphene | 4-chloro-2-nitrophenol (4C2NP) | Pseudo-second-order | Freundlich | |
| Nano-Titanium Dioxide | 4-chloro-2-nitrophenol (4C2NP) | Not Specified | Freundlich | |
| Functional Resin | m-Cresol | Pseudo-second-order | Langmuir |
Thermodynamic Investigations of Adsorption Processes
Thermodynamic parameters, including the change in standard Gibbs free energy (ΔGº), enthalpy (ΔHº), and entropy (ΔSº), provide insight into the spontaneity and nature of the adsorption process.
For the adsorption of 4C2NP onto graphene, the calculated thermodynamic values indicated that the process is feasible, spontaneous, and exothermic in nature over a temperature range of 298-328 K. A negative ΔGº confirms spontaneity, while a negative ΔHº indicates that the adsorption is an exothermic process, meaning it is more favorable at lower temperatures. Similar results were found for the adsorption of 4C2NP on both SWCNTs and MWCNTs, which was also determined to be spontaneous and exothermic. In contrast, a study on m-cresol adsorption onto a functional resin found the process to be spontaneous but endothermic (positive ΔHº), suggesting it is more favorable at higher temperatures.
| Adsorbent | Target Pollutant | Gibbs Free Energy (ΔGº) | Enthalpy (ΔHº) | Nature of Process | Reference |
|---|---|---|---|---|---|
| Graphene | 4-chloro-2-nitrophenol (4C2NP) | Negative | Negative | Spontaneous, Exothermic | |
| Carbon Nanotubes (SWCNTs & MWCNTs) | 4-chloro-2-nitrophenol (4C2NP) | Negative | Negative | Spontaneous, Exothermic | |
| Functional Resin | m-Cresol | Negative | Positive | Spontaneous, Endothermic |
Environmental Transport and Distribution Modeling
The environmental transport and distribution of this compound are governed by a complex interplay of its physicochemical properties and the characteristics of the surrounding environmental compartments. Multimedia environmental fate models are computational tools used to predict the partitioning, transport, and persistence of chemicals in the environment. eolss.netenvchemgroup.com These models consider the properties of the chemical, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), along with environmental parameters to estimate its concentration and movement between air, water, soil, and sediment. eolss.netresearchgate.net
Despite the importance of such models in risk assessment, a thorough search of scientific literature reveals a significant lack of specific experimental data and modeling studies for this compound. Consequently, the following sections describe the theoretical principles of its environmental transport and transformation, based on the behavior of structurally similar compounds like chlorophenols and nitrophenols. It is important to note that this information is of a general nature and not based on specific studies of this compound.
Multimedia Partitioning in Aquatic and Terrestrial Systems
Multimedia partitioning describes how a chemical distributes itself among different environmental compartments at equilibrium. eolss.netenvchemgroup.com This distribution is largely determined by the chemical's fugacity, a measure of its "escaping tendency" from a particular phase. envchemgroup.com Chemicals move from compartments of high fugacity to those of low fugacity until equilibrium is reached. envchemgroup.com
For a compound like this compound, its partitioning behavior would be predicted based on key physicochemical properties. While specific data for this compound is unavailable, data for the related compound 4-chloro-2-nitrophenol can provide some insight into the expected behavior of chloronitrophenolic structures.
Table 1: Physicochemical Properties of the Related Compound 4-Chloro-2-nitrophenol (Note: This data is for a structurally similar compound and should not be directly attributed to this compound)
| Property | Value | Implication for Environmental Partitioning |
|---|---|---|
| Water Solubility | Slightly soluble | Limited dissolution in water, suggesting potential for partitioning to soil, sediment, or biota. |
| Vapor Pressure | 0.0218 mmHg at 25°C | Low volatility, indicating that it is less likely to be present in high concentrations in the atmosphere and will tend to partition to soil and water. |
| Log Kow (Octanol-Water Partition Coefficient) | Not available | This value would indicate the compound's tendency to partition between organic (e.g., lipids in organisms, organic matter in soil) and aqueous phases. A higher Log Kow suggests a greater tendency for bioaccumulation and sorption to soil and sediment. |
Based on these general characteristics of related compounds, it can be inferred that this compound would likely exhibit a tendency to partition from the water column to sediment and soil, driven by its expected low water solubility and moderate to high hydrophobicity. Its low vapor pressure suggests that atmospheric transport would be a less significant pathway compared to its movement in aquatic and terrestrial systems.
Photolytic and Hydrolytic Transformation in Natural Waters
Abiotic degradation processes, including photolysis and hydrolysis, are critical in determining the persistence of organic compounds in the environment.
Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. cdc.gov For aromatic compounds like chloronitrophenols, photolysis can be a significant degradation pathway in surface waters where sunlight penetration occurs. cdc.gov The rate of photolysis is influenced by factors such as the intensity of solar radiation, the presence of photosensitizing agents (like dissolved organic matter), and the water chemistry. cdc.gov Studies on nitrophenols have shown that photolysis can be an important fate process in near-surface water, with half-lives that can range from days to weeks. cdc.gov
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The susceptibility of a chemical to hydrolysis depends on the presence of functional groups that can be cleaved by water. For this compound, the presence of the chloro and nitro groups on the aromatic ring could potentially influence its reactivity, but without specific experimental data, its hydrolysis rate remains unknown. Generally, the hydrolysis of chlorophenols is slow under neutral pH conditions but can be more significant under alkaline conditions. chemcess.com
A study on the degradation of the related compound 4-chloro-2-nitrophenol by ozonation, an advanced oxidation process, demonstrated that the compound is susceptible to chemical oxidation. scholaris.caresearchgate.net The degradation was more effective at alkaline pH, with a conversion of 99.64% achieved within 5 minutes at pH 9. scholaris.ca While ozonation is a treatment process and not a natural environmental fate process, it indicates that the chemical structure is reactive to strong oxidants, which can be generated photochemically in natural waters (e.g., hydroxyl radicals).
Table 2: Summary of Potential Transformation Pathways in Natural Waters (Note: This table is based on general principles and data from related compounds, not specific studies on this compound)
| Transformation Process | General Description | Expected Significance for this compound |
|---|---|---|
| Direct Photolysis | Breakdown by direct absorption of sunlight. | Potentially significant in clear, sunlit surface waters. |
| Indirect Photolysis | Degradation by reactive species (e.g., hydroxyl radicals) generated by sunlight interaction with other substances in the water. | Likely to contribute to overall degradation, especially in waters with high dissolved organic matter. |
| Hydrolysis | Reaction with water leading to breakdown of the molecule. | Expected to be slow, but may be enhanced at higher pH values. Specific data is needed for a conclusive assessment. |
Advanced Analytical and Spectroscopic Characterization of 4 Chloro 2 Nitro M Cresol
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are fundamental for isolating 4-Chloro-2-nitro-m-cresol from complex matrices and for its quantification. The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and widely used method for the analysis of non-volatile or thermally labile compounds like this compound. Reverse-phase (RP) HPLC is particularly well-suited for this purpose.
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. For the analysis of this compound, a mobile phase consisting of a mixture of acetonitrile, water, and an acidifier like phosphoric acid is effective. sielc.com The acidic component helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection by UV is highly effective due to the presence of the chromophoric nitro and phenyl groups in the molecule, which exhibit strong absorbance in the UV region. For applications requiring mass spectrometry compatibility, phosphoric acid can be replaced with a volatile acid like formic acid. sielc.comsielc.com
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |
| Detection | UV Spectrophotometry |
| Special Considerations | For MS compatibility, replace Phosphoric Acid with Formic Acid. |
Gas Chromatography (GC) is a powerful technique for the separation of volatile compounds. For the analysis of this compound, two common detectors are Flame Ionization Detection (FID) and Electron Capture Detection (ECD).
Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for the analysis of organic compounds. While underivatized phenols can be analyzed by GC-FID, the polarity and potential for thermal degradation of this compound can present challenges. epa.gov Derivatization, for instance by methylation to form the corresponding anisole, can improve volatility and chromatographic performance. epa.gov FID provides a response that is proportional to the number of carbon atoms in the analyte, making it a reliable quantitative detector.
Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive and selective technique for compounds with electronegative functional groups. measurlabs.com The presence of both a chlorine atom and a nitro group in this compound makes it an ideal candidate for GC-ECD analysis. The ECD is particularly sensitive to halogenated and nitroaromatic compounds, allowing for very low detection limits. epa.govresearchgate.net Similar to GC-FID, derivatization, such as with pentafluorobenzyl bromide (PFBBr), can be employed to enhance the electron-capturing properties of the molecule and improve its chromatographic behavior. epa.gov
| Parameter | GC-FID (Underivatized) | GC-ECD (Derivatized) |
|---|---|---|
| Column | Wide-bore fused-silica open tubular | Wide-bore fused-silica open tubular |
| Derivatization | Not required, but can improve performance | Recommended (e.g., with PFBBr) |
| Detector | Flame Ionization Detector (FID) | Electron Capture Detector (ECD) |
| Application | Quantitative analysis of organic compounds | Trace analysis of electronegative compounds |
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides a powerful tool for both the identification and quantification of this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the mass-to-charge ratio of the fragments of the eluted compounds.
For the analysis of phenolic compounds like this compound, derivatization is often employed to increase volatility and improve peak shape. researchgate.netresearchgate.net The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification by comparing the fragmentation pattern with spectral libraries. The molecular ion peak, if present, confirms the molecular weight of the derivatized compound. Common fragments for aromatic nitro compounds include the loss of NO2 and other characteristic cleavages. Quantitative analysis can be performed in either full scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode, where only specific fragment ions are monitored. scielo.org.mx
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the identification of reaction intermediates, impurities, and degradation products that may be present in samples of this compound. Many of these related substances are often non-volatile, polar, or thermally unstable, making them unsuitable for GC-MS analysis.
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. In the context of this compound, LC-MS can be used to monitor the progress of its synthesis, identifying any intermediates or by-products formed. For example, in the synthesis of the related compound 4-chloro-2-nitrophenol (B165678), various organic impurities can be generated, which could be identified and characterized using LC-MS. google.com The mass spectrometer provides molecular weight information and, through tandem mass spectrometry (MS/MS), detailed structural information can be obtained from the fragmentation patterns of the parent ions.
Molecular Spectroscopic Techniques for Structural Elucidation and Vibrational Analysis
Molecular spectroscopy provides valuable information about the structure and bonding within the this compound molecule.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
The key functional groups and their expected vibrational frequencies are:
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group.
Aromatic C-H Stretch: Absorption bands for the stretching of the carbon-hydrogen bonds on the aromatic ring typically appear above 3000 cm⁻¹.
N-O Stretch (Nitro Group): The nitro group will show two characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.
C=C Aromatic Ring Stretch: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.
The analysis of the FT-IR spectrum allows for the confirmation of the presence of these key functional groups, aiding in the structural elucidation of this compound. A gas-phase IR spectrum of the related compound α-chloro-4-nitro-o-cresol shows characteristic absorptions that can be used for comparison. nist.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretch | 3200-3600 (broad) |
| Aromatic C-H | Stretch | >3000 |
| Nitro (NO₂) | Asymmetric Stretch | 1500-1570 |
| Nitro (NO₂) | Symmetric Stretch | 1300-1370 |
| Aromatic C=C | Ring Stretch | 1400-1600 |
| C-Cl | Stretch | 600-800 |
Fourier Transform Raman (FT-Raman) Spectroscopy
Specific FT-Raman spectroscopic data for this compound is not extensively available in the cited literature. However, analysis of closely related isomers, such as 4-chloro-3-nitrophenol (B1362549), provides insight into the expected vibrational modes. ijcrt.org
In a study on 4-chloro-3-nitrophenol, laser Raman spectra were recorded and analyzed. ijcrt.org The vibrational frequencies were assigned based on the C_s point group symmetry. Key vibrational bands for such a structure would be attributed to the stretching and bending of the various functional groups. Expected characteristic Raman shifts for this compound would include:
C-Cl Stretching: Generally observed in the region of 770-505 cm⁻¹.
NO₂ Group Vibrations: Symmetric and asymmetric stretching vibrations, as well as scissoring, rocking, and torsional modes. Aromatic nitro compounds typically show strong absorptions for asymmetric and symmetric stretching.
Aromatic C-H and C-C Vibrations: Stretching and bending modes characteristic of the substituted benzene (B151609) ring.
Methyl Group Vibrations: Symmetric and asymmetric stretching and bending modes of the C-H bonds in the methyl group.
O-H Group Vibrations: Stretching and in-plane/out-of-plane bending modes associated with the phenolic hydroxyl group.
For the isomer 4-chloro-3-nitrophenol, a detailed assignment of observed infrared and Raman frequencies has been completed, which can serve as a reference for interpreting the spectrum of this compound once it is experimentally obtained. ijcrt.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Detailed experimental ¹H NMR and ¹³C NMR spectroscopic data for this compound were not found in the reviewed public domain literature. The structural elucidation of this specific isomer remains an area for further investigation.
For comparison, the NMR spectra of related isomers like 4-chloro-3-methylphenol (B1668792) (p-chloro-m-cresol) have been documented. nih.govchemicalbook.com In the ¹H NMR spectrum of 4-chloro-3-methylphenol, characteristic signals include distinct aromatic protons, a phenolic hydroxyl proton, and a singlet for the methyl group protons. nih.gov The ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule, including the substituted aromatic carbons and the methyl carbon. rsc.orgrsc.org However, the substitution pattern of this compound, with the addition of a nitro group at position 2, would significantly alter the chemical shifts of the aromatic protons and carbons due to the strong electron-withdrawing nature of the nitro group, making direct extrapolation from other isomers unreliable.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The electronic absorption spectrum of a molecule is determined by the electronic transitions between molecular orbitals. For nitrophenolic compounds, the key transitions are typically π→π* and n→π*. ijcrt.org
While specific UV-Vis data for this compound is not detailed, a study on the isomeric compound 4-chloro-3-nitrophenol provides valuable comparative data, showing how electronic transitions are influenced by solvent polarity. ijcrt.org The observed absorption bands for 4-chloro-3-nitrophenol in different solvents are presented below.
| Solvent | λmax (nm) for π→π* transition | λmax (nm) for n→π* transition |
|---|---|---|
| Ethanol (B145695) | 218 | - |
| Methanol | 224 | - |
| Water | 218 | - |
Data adapted from a study on the isomer 4-chloro-3-nitrophenol. ijcrt.org
The π→π* transitions are typically high-energy and appear at shorter wavelengths, while n→π* transitions, involving non-bonding electrons on the oxygen atoms of the nitro and hydroxyl groups, appear at longer wavelengths. ijcrt.org The absorption maxima can exhibit shifts (either blue or red shifts) depending on the solvent, reflecting the interaction between the solute and solvent molecules. ijcrt.org For 4-nitrophenol (B140041), a related compound, the absorption spectrum is known to be pH-dependent, with the formation of the 4-nitrophenolate (B89219) ion in alkaline conditions causing a significant red shift in the absorption maximum to around 400 nm. researchgate.net
Spectrophotometric Quantification Methods
Spectrophotometric methods offer a simple and cost-effective approach for the quantification of phenolic compounds. These methods can be direct, relying on the intrinsic UV absorbance of the analyte, or indirect, involving a chemical reaction to produce a colored derivative that can be measured in the visible range.
For the closely related compound 4-chloro-2-nitrophenol (4C2NP), direct spectrophotometry has been used to monitor its concentration in aqueous solutions during adsorption studies. pjoes.com This approach leverages the compound's chromophoric nature, stemming from the nitro and phenolic groups attached to the aromatic ring.
For isomers like chlorocresol (4-chloro-3-methylphenol), which lack the strongly chromophoric nitro group, indirect methods are often employed. One such method is based on the nitrosation of chlorocresol using nitrous acid (generated from sodium nitrite (B80452) and an acid), followed by the addition of a base. This reaction forms a colored nitroso derivative with a maximum absorption at 424 nm. uomosul.edu.iq The intensity of the color is proportional to the concentration of chlorocresol. This method has been shown to obey Beer's law over a concentration range of 2-26 ppm. uomosul.edu.iq
Another derivatization reaction for chlorocresol involves coupling with p-aminophenol in an alkaline medium to produce a stable blue-colored product with an absorption maximum at 630 nm. researchgate.net These derivatization techniques enhance sensitivity and shift the measurement wavelength to the visible region, which can help to minimize interference from other UV-absorbing compounds in a sample matrix. uomosul.edu.iqresearchgate.net While developed for an isomer, these principles could potentially be adapted for the quantification of this compound.
Method Validation and Performance Evaluation in Complex Matrices
The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for a specific application. When analyzing compounds in complex matrices such as pharmaceutical formulations or environmental samples, method validation demonstrates the suitability of the method by assessing key performance parameters.
For the spectrophotometric determination of the isomer chlorocresol in pharmaceutical creams, a nitrosation-based method was validated. uomosul.edu.iq The validation included the following parameters:
Accuracy: The accuracy was determined through recovery studies. The average recovery was found to be 99.2%, indicating a high degree of accuracy. uomosul.edu.iq
Precision: The precision of the method, expressed as the relative standard deviation (RSD), was found to be better than ±1.8%. uomosul.edu.iq
Linearity: The method demonstrated good linearity over the concentration range of 2-26 ppm. uomosul.edu.iq
Applicability: The method was successfully applied to determine chlorocresol in three different commercial cream formulations, with results comparing favorably to the certified values. uomosul.edu.iq
For environmental analysis, methods must be robust enough to handle interference from matrix components. The analysis of related chlorophenols in soil and water has been achieved using techniques like solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS). An electrochemical method for determining 4-nitrophenol was successfully validated and applied for its detection in various environmental water samples, demonstrating the feasibility of quantifying nitrophenolic compounds in such matrices. nih.gov These examples highlight the typical performance characteristics and validation requirements for methods intended to quantify phenolic compounds in complex real-world samples. Any method developed for this compound would require similar rigorous validation.
Theoretical and Computational Chemistry Investigations of 4 Chloro 2 Nitro M Cresol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the geometric and electronic properties of a molecule from a theoretical standpoint.
Density Functional Theory (DFT) for Molecular Structure Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular structure. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. While DFT studies have been conducted on many substituted phenols and cresols, specific results detailing the optimized geometry of 4-chloro-2-nitro-m-cresol are absent from the current body of scientific literature.
Ab Initio Methods (e.g., Hartree-Fock) for Electronic Structure Elucidation
Ab initio methods, such as Hartree-Fock (HF) theory, are based on first principles of quantum mechanics without the use of experimental parameters. These calculations provide valuable insights into the electronic properties of a molecule, including orbital energies, electron distribution, and dipole moments. Comparing HF results with those from DFT can offer a more complete picture of the electronic structure. A literature search did not yield any studies that have applied Hartree-Fock or other ab initio methods to elucidate the electronic structure of this compound.
Conformational Analysis and Stability Predictions
Most molecules with rotatable bonds can exist in different spatial arrangements called conformations. Conformational analysis involves identifying the most stable conformers and the energy barriers between them. This is crucial for understanding a molecule's reactivity and physical properties. No published conformational analyses or stability predictions specifically for this compound were found.
Vibrational Spectroscopic Predictions and Correlation with Experimental Data
Computational methods are invaluable for interpreting experimental vibrational spectra (like Infrared and Raman). Theoretical calculations can predict the frequencies and intensities of vibrational modes, which aids in the assignment of experimental spectral bands.
Calculation of Vibrational Frequencies and Intensities
Theoretical calculations, typically using DFT methods, can generate a predicted vibrational spectrum. This involves computing the frequencies corresponding to the fundamental modes of molecular vibration (stretching, bending, etc.) and their expected intensities. This information is critical for understanding the molecule's dynamics and for assigning peaks in experimentally obtained spectra. No such computational data has been published for this compound.
Potential Energy Distribution (PED) Analysis
Potential Energy Distribution (PED) analysis is a theoretical tool used to provide a detailed description of each vibrational mode. It quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to a specific normal mode of vibration. This allows for an unambiguous assignment of vibrational frequencies. A PED analysis for this compound has not been reported in the literature.
Electronic Structure and Reactivity Descriptors
Due to a lack of specific published research on the theoretical and computational chemistry of this compound (also known as 4-Chloro-3-methyl-2-nitrophenol), a detailed analysis of its electronic structure and reactivity based on established computational studies cannot be provided at this time. The following sections outline the standard theoretical methodologies that would be employed for such an investigation.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
A fundamental approach to understanding the electronic behavior of a molecule is through Frontier Molecular Orbital (FMO) theory. This involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties.
For this compound, a computational study, typically using Density Functional Theory (DFT) methods, would be necessary to calculate these energies. The results would be presented in a data table similar to the hypothetical one below:
| Parameter | Energy (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| Note: The values in this table are placeholders and would need to be determined through quantum chemical calculations. |
Electrostatic Potential (ESP) Surfaces and Charge Density Distribution
The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and susceptible to electrophilic attack. Conversely, areas with positive potential (shown in shades of blue) are electron-deficient and are likely sites for nucleophilic attack.
A computational analysis of this compound would generate a 3D map of its ESP surface, highlighting the electronegative oxygen atoms of the nitro and hydroxyl groups, as well as the chlorine atom, as potential sites for interaction. The distribution of charge density would further elucidate the electronic character of the aromatic ring and its substituents.
Chemical Reactivity Indices and Reaction Site Prediction
Local reactivity indices, such as the Fukui function, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By calculating these indices for each atom in this compound, one could predict the most probable locations for chemical reactions to occur.
A hypothetical data table summarizing these indices would look as follows:
| Reactivity Index | Value |
| Electronegativity (χ) | Value |
| Chemical Hardness (η) | Value |
| Global Softness (S) | Value |
| Note: The values in this table are placeholders and require computational determination. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that can be difficult to obtain through experimental methods alone.
Transition State Search and Energy Barrier Calculations
To understand the kinetics of a reaction involving this compound, a transition state search would be performed. This involves locating the saddle point on the potential energy surface that connects the reactants and products. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. These calculations are instrumental in predicting the feasibility and speed of a proposed reaction pathway.
Solvent Effects and Environmental Influence on Reactivity
The surrounding environment, particularly the solvent, can significantly influence the reactivity of a molecule. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. For a polar molecule like this compound, the choice of solvent would be expected to have a considerable impact on its reaction pathways and energetics. Studying these effects is crucial for understanding its behavior in a realistic chemical setting.
No publicly available, definitive experimental or computationally predicted ¹H NMR, ¹³C NMR, or UV-Vis absorption data for this compound (also known as 4-Chloro-3-methyl-2-nitrophenol) could be located in the comprehensive search of scientific literature and chemical databases. While spectroscopic information for related isomers and similar compounds is accessible, specific detailed research findings and data tables for the target compound as requested are not available at this time.
Therefore, the section on Spectroscopic Property Prediction cannot be generated with the required scientifically accurate and detailed information, including data tables.
Q & A
Q. What analytical methods are recommended for detecting and quantifying 4-Chloro-2-nitro-m-cresol in biological or environmental samples?
High-performance liquid chromatography (HPLC) coupled with UV detection is a robust method, leveraging absorption maxima in the 200–300 nm range (similar to structurally related cresols like 4-Amino-m-cresol) . Capillary electrophoresis with crown ethers can enhance separation efficiency for isomers or impurities. Thin-layer chromatography (TLC) may serve as a preliminary screening tool but requires validation via mass spectrometry for confirmation .
Q. How do substituent positions (e.g., nitro, chloro, methyl groups) influence the physicochemical properties of this compound?
Substituent positioning affects polarity, solubility, and partition coefficients. For example, the nitro group at position 2 increases electron-withdrawing effects, reducing pKa compared to non-nitrated cresols. The chloro group at position 4 enhances lipophilicity, impacting octanol/water partitioning, a critical parameter for dermal absorption studies . Computational tools like COSMO-RS can predict these properties when experimental data are limited.
Q. What are the key impurities to monitor during synthesis of this compound, and how can they be controlled?
Common impurities include residual m-cresol, chlorinated byproducts (e.g., dichloro derivatives), and heavy metals (e.g., lead, arsenic) from catalysts. Purity can be optimized via recrystallization in ethanol/water mixtures and validated using inductively coupled plasma mass spectrometry (ICP-MS) for metal analysis .
Advanced Research Questions
Q. How can researchers design a chronic dermal toxicity study for this compound, considering conflicting data on cresol analogs?
Follow OECD Guideline 411, using a rodent model (e.g., Sprague-Dawley rats) with daily topical application at 0.1–100 mg/kg. Include histopathology of liver, kidneys, and reproductive organs, as cresols are known to alter organ weights and induce hyperplasia . Address contradictions in existing data (e.g., hepatotoxicity vs. no observed effects) by standardizing dose metrics and exposure durations .
Q. What in vitro models are suitable for assessing the genotoxic potential of this compound?
Conduct the Ames test (OECD 471) with TA98 and TA100 strains to detect frameshift/missense mutations. Supplement with mammalian cell assays (e.g., micronucleus test in CHO-K1 cells) to account for nitro-reductase activity, which may activate pro-mutagenic metabolites. If positive, follow up with a 2-year dermal carcinogenicity study per NTP protocols .
Q. How can the in vitro contracture test (IVCT), used for malignant hyperthermia (MH) susceptibility, be adapted to study this compound’s pharmacological effects?
Modify the IVCT protocol by exposing skeletal muscle biopsies to incremental concentrations (e.g., 10–200 µM) of the compound. Monitor contracture thresholds and compare to positive controls (e.g., caffeine, 4-CmC). Use a Langendorff apparatus for real-time calcium flux measurements to assess ryanodine receptor modulation .
Q. What metabolic pathways should be prioritized when studying this compound’s biotransformation?
Focus on hepatic cytochrome P450 (CYP2E1, CYP3A4)-mediated oxidation and nitro-reduction pathways. Use LC-MS/MS to identify glucuronide/sulfate conjugates in urine, as cresols are primarily excreted via these routes. Compare to structurally similar compounds like 4-Amino-m-cresol, which undergoes N-acetylation .
Q. How can researchers resolve discrepancies in reported NOAELs (No Observed Adverse Effect Levels) for cresol derivatives?
Perform interspecies extrapolation using physiologically based pharmacokinetic (PBPK) modeling, adjusting for metabolic rate differences (e.g., human vs. rodent glucuronidation efficiency). Validate with interspecies in vitro hepatocyte assays to quantify metabolic clearance .
Data Gaps and Methodological Challenges
Q. What strategies are recommended for addressing the lack of chronic inhalation toxicity data for this compound?
Use read-across approaches with p-Chloro-m-cresol (PCMC), which has established LC50 values (>583 mg/m³ in rats). Conduct subacute inhalation studies (OECD 412) at 0.05–5 mg/m³, monitoring pulmonary inflammation via bronchoalveolar lavage fluid biomarkers (e.g., TNF-α, IL-6) .
Q. How should researchers optimize synthetic routes to minimize mutagenic impurities in this compound?
Replace chlorination catalysts (e.g., FeCl3) with greener alternatives (e.g., ionic liquids) to reduce heavy metal residues. Employ continuous-flow reactors for precise temperature control, minimizing polynitro byproducts. Validate purity via GC-MS and NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
